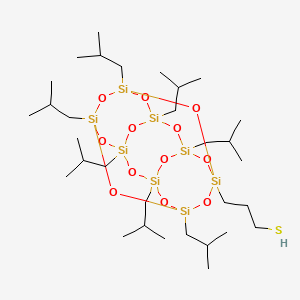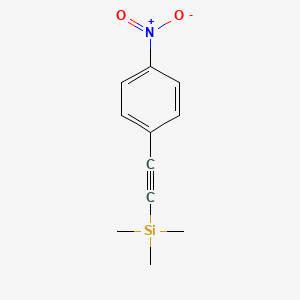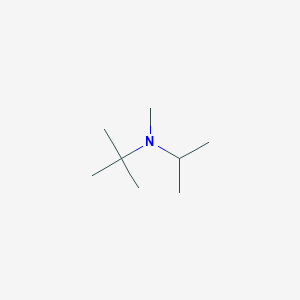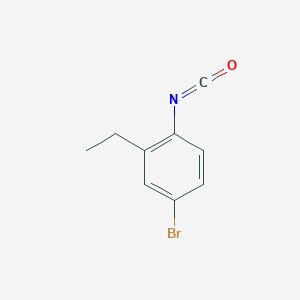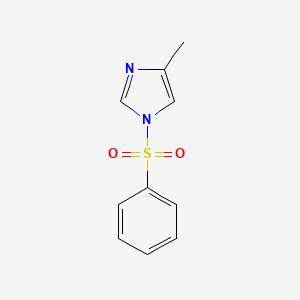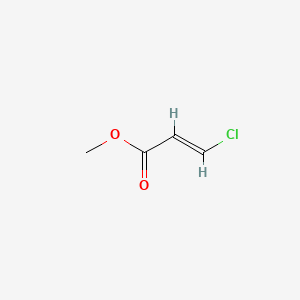
3-Methylbutylzinc bromide solution
Vue d'ensemble
Description
3-Methylbutylzinc bromide solution is a chemical compound that is commonly used in scientific research for its unique properties. This solution is synthesized through a specific method, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
Synthesis of Glucagon Receptor Antagonists
3-Methylbutylzinc bromide: is utilized in the synthesis of methyl 4-(3-methylbutanoyl)benzoate , which is a crucial starting material for creating indazole-based glucagon receptor antagonists . These antagonists are significant in the study of diabetes treatment as they can potentially inhibit the action of glucagon, thereby regulating blood sugar levels.
Preparation of Deuterium-Labeled Compounds
The compound is instrumental in preparing deuterium-labeled azanickelacyclobutane . This is achieved by reacting with deuterium-labeled aziridine and a nickel catalyst (Me₄phen/NiCl₂) . Such labeled compounds are essential in mechanistic studies and in the development of pharmaceuticals.
Negishi Coupling Reactions
It serves as a reactant in Negishi coupling reactions, which are used to form carbon-carbon bonds between organic halides and organozinc compounds. This type of reaction is pivotal in complex organic synthesis, including the production of pharmaceuticals and polymers.
Organic Synthesis
As a source of the 3-methylbutyl group, 3-Methylbutylzinc bromide is a valuable reagent in organic synthesis. It’s particularly useful for adding this group to carbonyl compounds, thereby extending the carbon chain and introducing new functional groups.
Mécanisme D'action
Target of Action
3-Methylbutylzinc bromide, also known as MFCD01311390 or 3-Methylbutylzinc bromide solution, is an organozinc compound . The primary targets of this compound are the molecules and structures it interacts with during the synthesis of advanced pharmaceutical intermediates .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . It can also react with deuterium-labeled aziridine and Me4 phen/NiCl2 to synthesize deuterium-labeled azanickelacyclobutane .
Biochemical Pathways
It plays a crucial role in the synthesis of advanced pharmaceutical intermediates , indicating its involvement in various biochemical synthesis pathways.
Result of Action
The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists .
Action Environment
The action of 3-Methylbutylzinc bromide is influenced by environmental factors such as temperature and the presence of other chemicals. It is typically stored at a temperature of 2-8°C . Its reactivity with other substances can also influence its action, efficacy, and stability.
Propriétés
IUPAC Name |
bromozinc(1+);2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTRWKRSHGMHRI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





